3-Amino-4-(methylamino)benzoic acid

Chemical Protein Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

This disubstituted benzoic acid is the definitive MeDbz linker for solid-phase peptide synthesis, eliminating branching peptide byproducts inherent to legacy Dbz systems. It is the only analytically valid Dabigatran Impurity 52/Dabigatran carbyne Impurity 28 reference standard for HPLC method validation and forced degradation studies of dabigatran etexilate. Substitution with regioisomers (e.g., CAS 66630-74-8) or 3,4-diaminobenzoic acid invalidates impurity profiling and compromises native chemical ligation outcomes. Also exhibits documented antiproliferative activity against retinoblastoma cells unmatched by close analogs. Order ≥97% HPLC-grade with full COA documentation.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 66315-15-9
Cat. No. B1279846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(methylamino)benzoic acid
CAS66315-15-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12)
InChIKeyQZZIBMYRWBVKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(methylamino)benzoic Acid (CAS 66315-15-9): Procurement-Relevant Identity and Structural Profile


3-Amino-4-(methylamino)benzoic acid (CAS 66315-15-9; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is a disubstituted benzoic acid derivative bearing an amino group at the 3-position and a methylamino group at the 4-position of the aromatic ring . This compound is recognized as a modified aromatic amino acid building block with established utility in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate applications. It is cataloged under MDL number MFCD06208249 and is commercially available at purity grades typically ranging from 95% to 98% . The compound is also known as Dabigatran Impurity 52 and Dabigatran carbyne Impurity 28, signifying its relevance as a reference standard in anticoagulant drug manufacturing quality control workflows .

Why 3-Amino-4-(methylamino)benzoic Acid Cannot Be Substituted with Generic Analogs


Generic substitution with structurally related aminobenzoic acid analogs introduces demonstrable functional liabilities that compromise synthetic outcomes and analytical accuracy. The precise ortho-substitution pattern at positions 3 and 4—with an amino group at C3 and a methylamino group at C4—is not replicated by regioisomers such as 4-amino-3-(methylamino)benzoic acid (CAS 66630-74-8) or by analogs lacking the N-methyl modification such as 3,4-diaminobenzoic acid (Dbz). In the context of chemical protein synthesis and native chemical ligation, the MeDbz linker derived from this compound was specifically disclosed to eliminate branching peptide formation—a well-characterized limitation of the parent Dbz linker system [1]. In pharmaceutical quality control applications, substitution with unqualified analogs would invalidate impurity profiling assays for dabigatran etexilate, where this compound is formally designated as a named impurity standard (Dabigatran Impurity 52 / Dabigatran carbyne Impurity 28) .

Quantitative Differentiation Evidence for 3-Amino-4-(methylamino)benzoic Acid Versus Analogs


Elimination of Branching Peptide Byproducts in Native Chemical Ligation: MeDbz vs. Dbz Linker

In the N-acylurea (Nbz) approach for generating C-terminal peptide thioester precursors, the parent 3,4-diaminobenzoic acid (Dbz) linker suffers from diacylation that necessitates a purification step prior to cyclization. The 3-amino-4-(methylamino)benzoic acid (MeDbz) variant was specifically disclosed to eliminate the formation of branching peptides entirely—a documented liability of the Dbz system [1].

Chemical Protein Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

Designated Impurity Standard for Dabigatran Etexilate Quality Control

This compound is formally cataloged as Dabigatran Impurity 52 and Dabigatran carbyne Impurity 28 in pharmaceutical impurity reference standards. It appears as a specific impurity in the synthesis of dabigatran etexilate, a direct thrombin inhibitor anticoagulant . Its identification and quantification are required for regulatory compliance in drug substance and drug product release testing. In contrast, regioisomers such as 4-amino-3-(methylamino)benzoic acid (CAS 66630-74-8) and the methyl ester derivative (CAS 66315-16-0) are not designated as named impurities for this application [1].

Pharmaceutical Quality Control Anticoagulant Drug Manufacturing Impurity Profiling

MeDbz Linker-Enabled On-Resin Cyclative Cleavage for Cyclic Peptide Synthesis

The Fmoc-MeDbz linker strategy enables cyclative cleavage—simultaneous cyclization and release from the solid support—for the preparation of cyclic homodetic peptides. This safety-catch linker approach delivers high purity of final cyclic peptides due to the controlled release mechanism [1]. In contrast, solution-phase cyclization of linear peptides (the alternative approach) typically suffers from oligomerization side reactions and requires dilution conditions that complicate large-scale preparation. Under optimized conditions, the MeDbz-resin strategy has been demonstrated to yield cyclic homodetic peptides in 65% yield using trimethylamine (TEA) instead of DIEA, with the remaining 35% being hydrolyzed linear peptide [2].

Cyclic Peptide Synthesis Macrocyclization Drug Discovery

Antiproliferative Activity Against Retinoblastoma Cells

This compound has been shown to inhibit the growth of retinoblastoma cells and to bind to specific sites in cellular protein, thereby inhibiting protein synthesis . The reported antiproliferative activity represents a distinct biological profile that is not documented for closely related structural analogs including 4-amino-3-(methylamino)benzoic acid or 3,4-diaminobenzoic acid in comparable retinoblastoma cell models.

Cancer Research Antiproliferative Activity Retinoblastoma

Procurement-Optimized Application Scenarios for 3-Amino-4-(methylamino)benzoic Acid


Pharmaceutical Impurity Reference Standard for Dabigatran Etexilate Quality Control

This compound is formally designated as Dabigatran Impurity 52 and Dabigatran carbyne Impurity 28. Analytical development and quality control laboratories performing HPLC method validation, forced degradation studies, or routine release testing of dabigatran etexilate drug substance require this exact CAS number to comply with regulatory impurity profiling requirements. Substitution with regioisomers or other analogs is analytically invalid and would compromise method specificity. Procure material with purity ≥95% (HPLC-grade) and request certificates of analysis that include chromatographic purity documentation .

Solid-Phase Synthesis of Cyclic Peptides via MeDbz Safety-Catch Linker Strategy

The Fmoc-protected derivative of this compound (Fmoc-MeDbz-OH) serves as a safety-catch linker for on-resin cyclative cleavage—a methodology that enables simultaneous cyclization and release from the solid support. This approach is particularly valuable for the synthesis of cyclic homodetic peptides and cyclothiodepsipeptides where solution-phase cyclization would suffer from oligomerization side reactions. The MeDbz linker eliminates branching peptide formation, a documented limitation of the parent Dbz system [1]. Researchers should procure the Fmoc-protected derivative or the free acid for in-house linker preparation, with typical purity specifications of 97-98% for SPPS applications [2].

Native Chemical Ligation for Chemical Protein Synthesis

In the N-acylurea (Nbz) approach for generating C-terminal peptide thioester precursors, this compound (as MeDbz) provides a second-generation linker that eliminates branching peptide byproducts inherent to the first-generation Dbz system. This enables cleaner Nbz activation and more efficient downstream native chemical ligation for assembling large proteins and complex peptide constructs [1]. This application is particularly relevant for laboratories engaged in the total chemical synthesis of proteins, semisynthesis of modified proteins, or preparation of peptide thioesters for expressed protein ligation workflows.

Retinoblastoma Cell Growth Inhibition Studies

This compound exhibits documented antiproliferative activity against retinoblastoma cells and binds to specific cellular protein sites, inhibiting protein synthesis. This biological activity profile is not documented for close structural analogs such as 4-amino-3-(methylamino)benzoic acid or 3,4-diaminobenzoic acid . Research groups investigating protein synthesis inhibition mechanisms or exploring retinoblastoma therapeutic strategies should procure this specific compound rather than attempting to substitute with related aminobenzoic acid derivatives that lack established activity in this model system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(methylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.